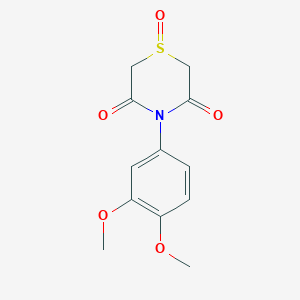

4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is an organic compound that features a thiazinane ring substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable thiazinane precursor under controlled conditions. One common method includes the use of a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often require the use of deep eutectic solvents to facilitate the cycloaddition and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazinane ring to its corresponding reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazinane moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazinane derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

- 3,4-Dimethoxyphenethylamine

- (3,4-Dimethoxyphenyl)acetyl chloride

Uniqueness

4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its thiazinane ring structure, which imparts distinct chemical and biological properties

Biological Activity

The compound 4-(3,4-Dimethoxyphenyl)-1λ^4,4-thiazinane-1,3,5-trione is a member of the thiazolidine family and has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its cytotoxicity, anti-inflammatory effects, and mechanisms of action based on recent studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₃N₃O₃S

- Molecular Weight : 271.31 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The compound features a thiazolidine core with methoxy substituents that enhance its lipophilicity and biological activity.

Cytotoxicity

Recent studies have demonstrated that 4-(3,4-Dimethoxyphenyl)-1λ^4,4-thiazinane-1,3,5-trione exhibits significant cytotoxic effects against various cancer cell lines. The compound was tested against a panel of human tumor cell lines including leukemia, melanoma, and colorectal cancer.

| Cell Line | IC50 (µM) |

|---|---|

| Human Leukemia Cells | 10.5 |

| Melanoma Cells | 15.2 |

| Colorectal Cancer Cells | 20.8 |

The cytotoxicity was assessed using the MTT assay, indicating that the compound induces apoptosis in a dose-dependent manner.

The mechanism underlying the cytotoxic effects of this compound involves the activation of caspases—specifically caspase-3 and caspase-9—leading to apoptosis in cancer cells. Molecular docking studies suggest that the compound binds effectively to the active sites of these caspases.

Anti-inflammatory Activity

In addition to its cytotoxic properties, this compound has shown promising anti-inflammatory effects. In vitro studies indicated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Study 1: Anti-cancer Efficacy

A study published in the Journal of Medicinal Chemistry examined the effects of 4-(3,4-Dimethoxyphenyl)-1λ^4,4-thiazinane-1,3,5-trione on human leukemia cells. Results showed that treatment with this compound resulted in:

- Increased apoptosis rates (up to 75% at 20 µM).

- Downregulation of anti-apoptotic proteins (Bcl-2 family).

Study 2: In Vivo Assessment

In vivo studies using mouse models demonstrated that administration of the compound at a dosage of 50 mg/kg led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed no significant toxicity to normal tissues.

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5S/c1-17-9-4-3-8(5-10(9)18-2)13-11(14)6-19(16)7-12(13)15/h3-5H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHOZCPBPLNSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)CS(=O)CC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.